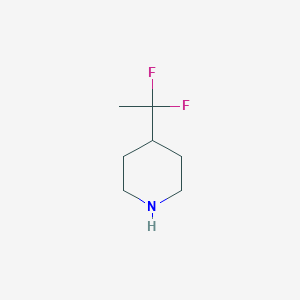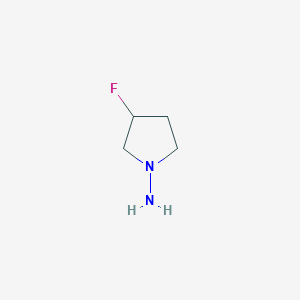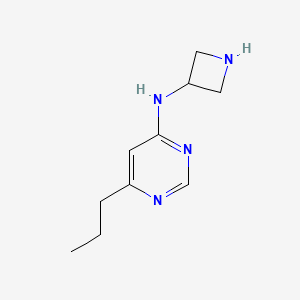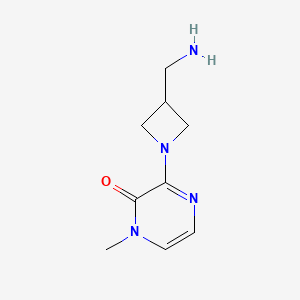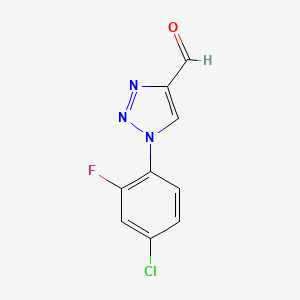![molecular formula C7H9ClN4 B1490716 7H-pyrrolo[2,3-d]pyrimidin-4-ylméthanamine CAS No. 935505-76-3](/img/structure/B1490716.png)
7H-pyrrolo[2,3-d]pyrimidin-4-ylméthanamine
Vue d'ensemble
Description
“7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine” is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers . This compound plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors .
Synthesis Analysis
An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis involves a seven-step process starting from dimethyl malonate, resulting in an overall yield of 31% . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .
Molecular Structure Analysis
The empirical formula of a similar compound, 7H-Pyrrolo[2,3-d]pyrimidin-4-ol, is C6H5N3O . The molecular weight is 135.12 . The SMILES string is Oc1ncnc2[nH]ccc12 .
Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .
Physical And Chemical Properties Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine appears as a white crystalline solid . Its melting point range is approximately 214-217 °C .
Applications De Recherche Scientifique
Traitement de la polyarthrite rhumatoïde
Le composé a été utilisé dans le développement de dérivés en tant qu'inhibiteurs de la tyrosine kinase de Bruton (BTK) pour le traitement de la polyarthrite rhumatoïde . BTK joue un rôle crucial dans la signalisation des cellules B et contribue à la pathogenèse de la polyarthrite rhumatoïde . Ces recherches fournissent des informations précieuses sur les caractéristiques structurelles essentielles à l'inhibition de BTK et ouvrent la voie à la conception et au développement de nouveaux agents antirhumatismaux ciblant BTK dans la polyarthrite rhumatoïde .
Inhibition de la protéine kinase B (Akt)
Le composé a été utilisé dans le développement d'inhibiteurs sélectifs et actifs par voie orale de la protéine kinase B (Akt) . Akt est un composant important des voies de signalisation intracellulaires régulant la croissance et la survie. La signalisation par l'intermédiaire d'Akt est fréquemment dérégulée dans le cancer, et les inhibiteurs d'Akt ont donc un potentiel en tant qu'agents antitumoraux .
Traitement des maladies auto-immunes médiées par JAK1
Le composé a été utilisé dans le développement d'un candidat clinique pour le traitement des maladies auto-immunes médiées par JAK1 . Des améliorations de la puissance et de la sélectivité de JAK1 ont été obtenues grâce à des modifications structurelles suggérées par l'analyse cristallographique aux rayons X .
Développement d'inhibiteurs de kinases ciblés (TKI)
Le composé a été utilisé dans la synthèse de nouveaux composés, en particulier les ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ halogénés, qui ont été synthétisés avec succès en trois étapes avec des rendements élevés . Ces nouveaux composés sont en cours de développement en tant qu'inhibiteurs de kinases ciblés (TKI) plus puissants et plus efficaces .
Mécanisme D'action
Target of Action
The primary target of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is a key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine interacts with PAK4 as a competitive inhibitor . The compound binds to the kinase, preventing it from interacting with its substrates and thus inhibiting its activity . The binding modes and inhibitory mechanisms were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .
Biochemical Pathways
The inhibition of PAK4 by 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine affects several biochemical pathways. PAK4 is a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway . By inhibiting PAK4, the compound disrupts this pathway, affecting processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The inhibition of PAK4 by 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine has several molecular and cellular effects. It disrupts the PI3K signaling pathway, affecting cell growth, apoptosis prevention, cell proliferation, and senescence regulation . This can lead to the inhibition of cancer cell growth and proliferation .
Action Environment
The action of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its ability to bind to PAK4 . Additionally, the presence of other molecules in the environment can potentially interfere with the compound’s action .
Orientations Futures
The potential of pyrrolo[2,3-d]pyrimidine derivatives as multi-targeted kinase inhibitors is being explored . These compounds show promising cytotoxic effects against different cancer cell lines . Further development of these compounds could lead to more potent and effective targeted kinase inhibitors .
Analyse Biochimique
Biochemical Properties
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine plays a crucial role in biochemical reactions, particularly as an inhibitor of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B cell receptor signaling pathway, which is essential for the development and functioning of B cells. By inhibiting BTK, 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine can modulate immune responses and has shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis . Additionally, this compound interacts with other kinases, including JAK1, and has been shown to inhibit their activity .
Cellular Effects
The effects of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis and cell cycle arrest. It influences cell signaling pathways by inhibiting kinases such as EGFR, Her2, VEGFR2, and CDK2, leading to reduced cell proliferation and increased cell death . Furthermore, 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine affects gene expression by modulating the activity of transcription factors and other regulatory proteins involved in cellular metabolism and survival .
Molecular Mechanism
At the molecular level, 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of kinases, inhibiting their catalytic activity and preventing the phosphorylation of downstream targets. This inhibition disrupts signaling pathways that are critical for cell growth and survival. For example, the compound’s interaction with BTK involves binding to the ATP-binding site, thereby blocking ATP access and subsequent kinase activation . Additionally, 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine has been shown to inhibit P21-activated kinase 4 (PAK4) through molecular dynamics simulations, highlighting its potential as a multi-targeted inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine can lead to sustained inhibition of target kinases and prolonged effects on cellular function. In vitro and in vivo studies have demonstrated that the compound maintains its efficacy over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity. At higher doses, some adverse effects have been observed, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been identified, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing side effects. These findings underscore the importance of dosage optimization in the development of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine as a therapeutic agent .
Metabolic Pathways
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through the action of cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can have different pharmacological activities and contribute to the overall effects of the compound. The interaction of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine with metabolic enzymes also influences its pharmacokinetic properties, including its absorption, distribution, and elimination .
Transport and Distribution
Within cells and tissues, 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins in the bloodstream can influence its distribution and accumulation in various tissues. Studies have shown that 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine preferentially accumulates in tissues with high kinase activity, such as lymphoid organs and tumors .
Subcellular Localization
The subcellular localization of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with kinases and other signaling molecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity. For instance, phosphorylation of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine can enhance its binding affinity for target kinases and increase its inhibitory potency . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, further modulating its effects .
Propriétés
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-3-6-5-1-2-9-7(5)11-4-10-6/h1-2,4H,3,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENSGNBACOVJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide](/img/structure/B1490633.png)
![1,8-Diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1490634.png)
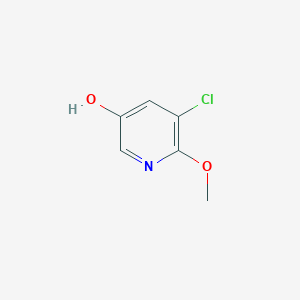
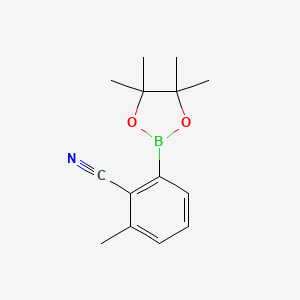

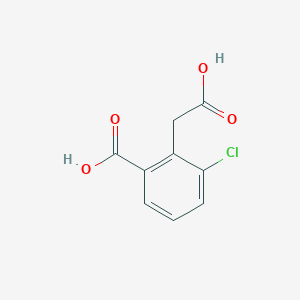
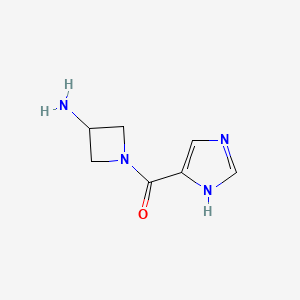
![1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1490643.png)
